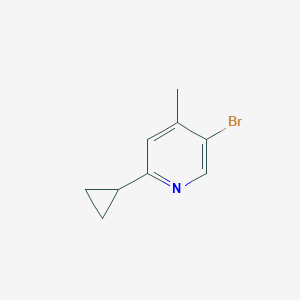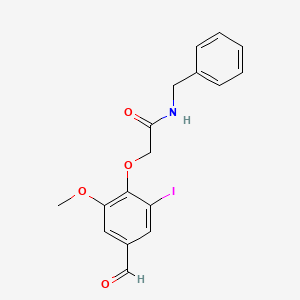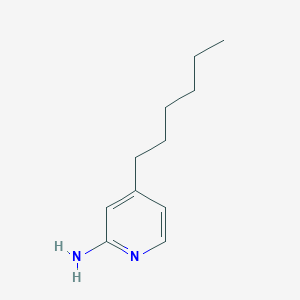![molecular formula C12H17PSi B3273062 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane CAS No. 578740-37-1](/img/structure/B3273062.png)
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Descripción general
Descripción
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane, commonly known as P-Si, is a highly reactive and versatile compound that has gained significant attention in the field of chemistry. It is a cyclic organophosphorus-silicon compound that has a unique structure consisting of a six-membered ring with a silicon and phosphorus atom in the ring. This compound has shown promising results in various applications, including scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- Synthesis and Electronic Properties: 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP) has been synthesized, showcasing properties similar to Me(3)P ligands. It's characterized by its nonvolatility and ease of handling, being air-stable and crystalline (Ochida et al., 2003).
- Ligand Features: This compound is notable for its unique feature of a functionalization site at the P-lone pair's backside, a trait not present in Me3P. SMAP ligands are a class of electronically tunable trialkylphosphines, useful due to the varied electronic nature of their silicon substituents (Ochida & Sawamura, 2006).
Catalytic Applications
- Catalytic Enhancements: Ph-SMAP has been used to accelerate the rhodium-catalyzed hydrosilylation and hydrogenation of ketones, outperforming conventional phosphine ligands. Its structure contributes to this enhanced catalytic activity (Ochida et al., 2008).
- Ortho-C–H Borylation: Utilized in ortho-C–H Borylation of N-functionalized arenes with Rh catalysts, Ph-SMAP shows efficient catalysis, demonstrating its potential in organic synthesis (Uozumi et al., 2012).
Propiedades
IUPAC Name |
4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17PSi/c1-2-4-12(5-3-1)14-9-6-13(7-10-14)8-11-14/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATXEHAYRNVINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP2CC[Si]1(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849867 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
CAS RN |
578740-37-1 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



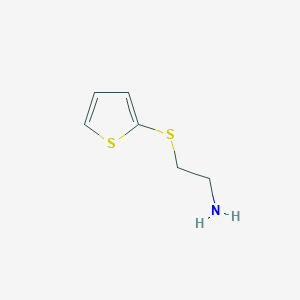
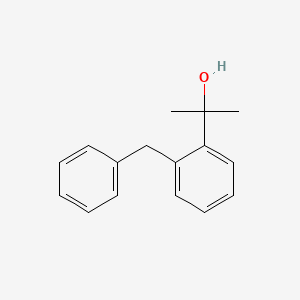
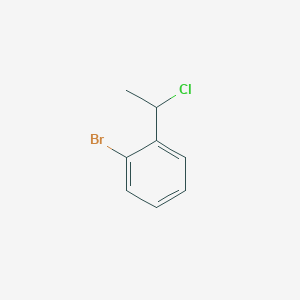
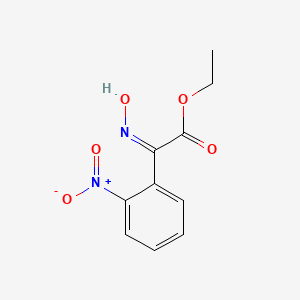

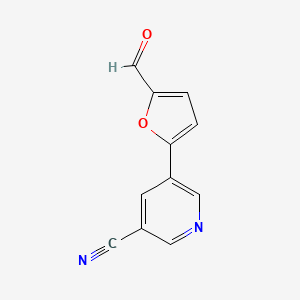
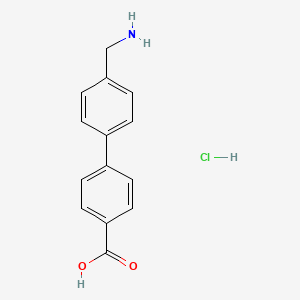
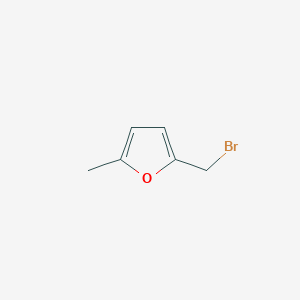
![N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3273069.png)

